molecular formula C14H17F2NO2 B1447972 Tert-butyl 3-fluoro-3-(2-fluorophenyl)azetidine-1-carboxylate CAS No. 1443979-99-4

Tert-butyl 3-fluoro-3-(2-fluorophenyl)azetidine-1-carboxylate

Cat. No. B1447972
M. Wt: 269.29 g/mol
InChI Key: SRLBUIWEWKPCRG-UHFFFAOYSA-N
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Description

Tert-butyl 3-fluoro-3-(2-fluorophenyl)azetidine-1-carboxylate is a chemical compound with the molecular formula C14H17F2NO2 . It has a molecular weight of 269.29 .


Molecular Structure Analysis

The molecular structure of Tert-butyl 3-fluoro-3-(2-fluorophenyl)azetidine-1-carboxylate consists of 14 carbon atoms, 17 hydrogen atoms, 2 fluorine atoms, 1 nitrogen atom, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

Tert-butyl 3-fluoro-3-(2-fluorophenyl)azetidine-1-carboxylate is a compound with a molecular weight of 269.29 . Unfortunately, specific physical and chemical properties such as boiling point, density, and solubility were not available in the sources I found.

Scientific Research Applications

Synthesis and Chemical Reactivity

  • The compound has been explored in the context of synthetic organic chemistry for the creation of novel molecules. For example, research has highlighted the efficiency of azetidine and its derivatives in generating products like imidazoline, oxazolidine, and tetrahydropyrimidine through reactions with nitriles and carbonyl substrates. This work underscores the compound's versatility in rearrangements leading to pyrrolidine skeletons, controlled by the tert-butyldiphenylsilylmethyl function (Yadav & Sriramurthy, 2005).
  • Another study focused on the synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids, illustrating the compound's utility in generating chimeras for studying peptide activity. The research showcases the compound's role in preparing orthogonally protected amino acid-Aze chimeras (Sajjadi & Lubell, 2008).

Potential Pharmacological Applications

  • A study synthesizing tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, a compound structurally similar to tert-butyl 3-fluoro-3-(2-fluorophenyl)azetidine-1-carboxylate, highlighted its pharmacological screening. The synthesized compound was evaluated for in vitro antibacterial and anthelmintic activity, showing moderate anthelmintic activity (Sanjeevarayappa et al., 2015).

Novel Protecting Groups for Synthesis

  • Research into fluorous derivatives of tert-butyl alcohol, which shares the tert-butyl group commonality with the compound , explored its use as a protecting group in fluorous synthesis. This study emphasizes the role of such derivatives in protecting and immobilizing nonpolar carboxylic acids (Pardo et al., 2001).

Building Blocks for Medicinal Chemistry

  • The compound serves as a versatile building block in medicinal chemistry for the synthesis of high-value azetidine-3-carboxylic acid derivatives. This is exemplified by the synthesis of protected 3-haloazetidines, highlighting their importance in drug discovery (Ji et al., 2018).

properties

IUPAC Name

tert-butyl 3-fluoro-3-(2-fluorophenyl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F2NO2/c1-13(2,3)19-12(18)17-8-14(16,9-17)10-6-4-5-7-11(10)15/h4-7H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRLBUIWEWKPCRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C2=CC=CC=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001132400
Record name 1-Azetidinecarboxylic acid, 3-fluoro-3-(2-fluorophenyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001132400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-fluoro-3-(2-fluorophenyl)azetidine-1-carboxylate

CAS RN

1443979-99-4
Record name 1-Azetidinecarboxylic acid, 3-fluoro-3-(2-fluorophenyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443979-99-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Azetidinecarboxylic acid, 3-fluoro-3-(2-fluorophenyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001132400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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